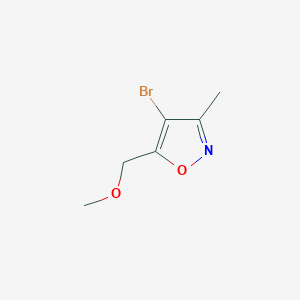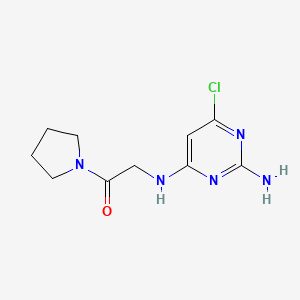
2-((2-Amino-6-chloropyrimidin-4-yl)amino)-1-(pyrrolidin-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Amino-6-chloropyrimidin-4-yl)amino)-1-(pyrrolidin-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Amino-6-chloropyrimidin-4-yl)amino)-1-(pyrrolidin-1-yl)ethan-1-one typically involves the following steps:
Formation of the pyrimidine core: This can be achieved through the reaction of appropriate precursors such as 2,4-dichloropyrimidine with ammonia or amines under controlled conditions.
Substitution reactions:
Formation of the ethanone moiety: This involves the reaction of the pyrimidine derivative with pyrrolidine and an appropriate acylating agent under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the amino groups.
Reduction: Reduction reactions may target the carbonyl group in the ethanone moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine core can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Amino-4-chloropyrimidine
- 2-Amino-6-methylpyrimidine
- 1-(Pyrrolidin-1-yl)ethan-1-one
Uniqueness
2-((2-Amino-6-chloropyrimidin-4-yl)amino)-1-(pyrrolidin-1-yl)ethan-1-one is unique due to the combination of the pyrimidine core with the pyrrolidine and ethanone moieties. This structural arrangement can confer distinct biological and chemical properties, making it a valuable compound for research and development.
特性
分子式 |
C10H14ClN5O |
|---|---|
分子量 |
255.70 g/mol |
IUPAC名 |
2-[(2-amino-6-chloropyrimidin-4-yl)amino]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C10H14ClN5O/c11-7-5-8(15-10(12)14-7)13-6-9(17)16-3-1-2-4-16/h5H,1-4,6H2,(H3,12,13,14,15) |
InChIキー |
ULJCCCJWOKKNAA-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)CNC2=CC(=NC(=N2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


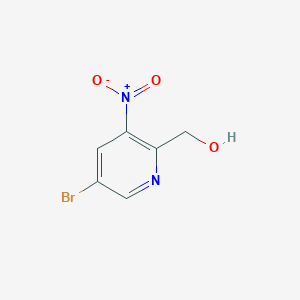

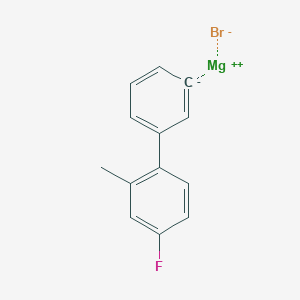
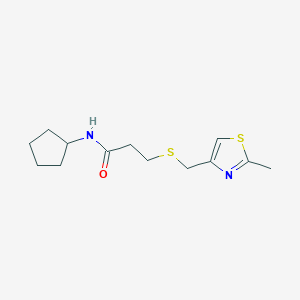

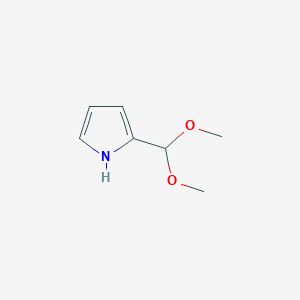
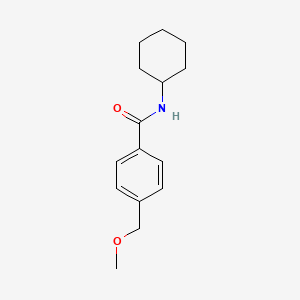
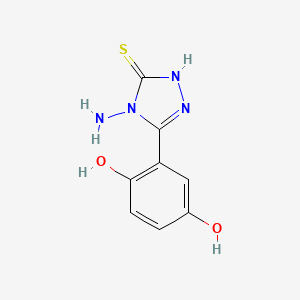
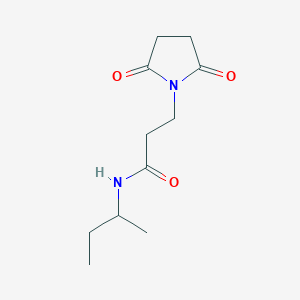
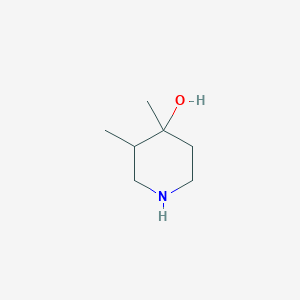
![(2'-Methyl-6'-(triethylsilyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14900249.png)
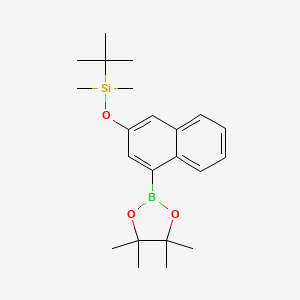
![N-[2-(difluoromethoxy)phenyl]-2-methylpropanamide](/img/structure/B14900273.png)
